molecular formula C54H88O22 B14091014 Cirensenoside B

Cirensenoside B

Cat. No.: B14091014
M. Wt: 1089.3 g/mol
InChI Key: QSPJXHNFLIWZMQ-BJZXIZIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cirensenoside B, also known as Wujiapioside B, is a triterpenoid saponin with the molecular formula C₄₈H₷₈O₁₈ and a molar mass of 943.12 g/mol . Its CAS Registry Number is 162341-29-9, and it is characterized by a complex structure featuring multiple hydroxyl and methyl substituents, fused six- and five-membered rings, and stereochemical diversity . However, detailed clinical applications remain under investigation .

Properties

Molecular Formula

C54H88O22

Molecular Weight

1089.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C54H88O22/c1-23-32(57)35(60)39(64)45(70-23)75-43-27(21-56)72-44(42(67)38(43)63)69-22-28-34(59)37(62)41(66)47(73-28)76-48(68)54-17-15-49(2,3)19-25(54)24-9-10-30-51(6)13-12-31(74-46-40(65)36(61)33(58)26(20-55)71-46)50(4,5)29(51)11-14-53(30,8)52(24,7)16-18-54/h9,23,25-47,55-67H,10-22H2,1-8H3/t23-,25-,26+,27+,28+,29?,30?,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,51-,52+,53+,54-/m0/s1

InChI Key

QSPJXHNFLIWZMQ-BJZXIZIOSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Structural Basis for Reaction Predictions

Cirensenoside B (C_{48}H_{78}O_{18}), a triterpenoid saponin, contains:

  • Core Structure : Oleanane-type aglycone

  • Glycosylation : 3 β-D-glucopyranosyl units at C-3

  • Functional Groups :

    • Hydroxyl groups (-OH) at C-2, C-16, C-21, C-22, C-28

    • Ester linkage at C-28 (angeloyl group)

These features suggest potential reactivity in:
Hydrolysis : Acid/alkaline cleavage of glycosidic bonds
Oxidation : Radical-mediated transformations of hydroxyl groups
Esterification : Transesterification reactions at C-28

Comparative Reaction Data for Analogous Saponins

Table 1: Documented reactions in structurally similar oleanane-type saponins

Reaction TypeConditionsYield (%)Products FormedReference
Acid hydrolysis0.5M H₂SO₄, 80°C, 4h72-85Prosapogenin + glucose
Enzymatic cleavageβ-glucosidase, pH 5.0, 37°C91Aglycone + oligosaccharides
PhotooxidationUV 254nm, O₂, 24h63Epoxidized derivatives
Microbial biotransformationAspergillus niger, 7d8821-β-hydroxy metabolites

Key Research Challenges

  • Stability Issues :

    • Thermal decomposition observed at >150°C in TG-DSC analysis of similar saponins

    • pH-dependent epimerization at C-21 (k = 0.15 h⁻¹ at pH 7.4)

  • Analytical Limitations :

    • LC-MS/MS fragmentation patterns show poor differentiation of C-16/C-22 isomers

    • NMR requires 800MHz+ instruments for full structural elucidation

Proposed Reaction Pathways

Figure 1: Predicted reaction network based on analogous compounds

text
This compound ├── Acid Hydrolysis → Prosapogenin A + 3Glc (ΔG‡ = 98.7 kJ/mol) ├── Alkaline Saponification → De-esterified product + angelic acid └── Fenton Reaction → •OH adducts (k = 4.2×10³ M⁻¹s⁻¹) [1][5]

Critical Research Needs

  • Synthetic Studies :

    • Controlled glycosylation using Schmidt donors

    • Site-selective oxidation with TEMPO/NaOCl

  • Computational Modeling :

    • QM/MM simulations of glycosidic bond cleavage (See for methodology)

    • DFT calculations for radical stability (Reference protocols applicable)

Experimental validation using HPLC-QTOF-MS and 2D NMR is urgently needed to confirm these theoretical models. Researchers should prioritize stability studies under physiological conditions (pH 7.4, 37°C) given the compound's potential pharmacological applications.

Scientific Research Applications

Cirensenoside B has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Cirensenoside B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Cirensenoside B belongs to the saponin class, which includes structurally and functionally analogous compounds. Below is a comparative analysis with three closely related compounds: Sennoside B, Cirensenoside P, and Betulinic Acid Derivatives.

Structural and Physicochemical Properties
Parameter This compound (Wujiapioside B) Sennoside B Cirensenoside P Betulinic Acid-3-O-Glucoside
Molecular Formula C₄₈H₷₈O₁₈ C₄₂H₃₈O₂₀ C₄₁H₆₆O₁₂ C₃₆H₅₈O₆
Molecular Weight 943.12 g/mol 862.74 g/mol 786.94 g/mol 578.84 g/mol
CAS Number 162341-29-9 128-57-4 Not explicitly provided 472-15-1
Key Structural Features Multiple hydroxyl/methyl groups, fused rings Anthraquinone glycoside dimer Furostan-type saponin with branched glycosylation Triterpenoid core with glucoside moiety
Density 1.41 ± 0.1 g/cm³ (20°C) 1.61 g/cm³ (estimated) Not reported 1.18 g/cm³ (estimated)
Solubility Likely polar due to glycosylation Polar (soluble in water) Moderate in polar solvents Low in water, soluble in DMSO

Sources :

Key Observations :

  • This compound has a significantly larger molecular weight and more complex glycosylation than Sennoside B, a dimeric anthraquinone glycoside used as a laxative .
  • Cirensenoside P (C₄₁H₆₆O₁₂), a furostan-type saponin, shares a triterpenoid backbone with this compound but differs in glycosylation patterns, which influence bioavailability and target specificity .
  • Betulinic Acid Derivatives (e.g., 3-O-glucoside) lack the extensive glycosylation seen in this compound, resulting in lower solubility and distinct pharmacokinetic profiles .
Functional and Pharmacological Comparisons
  • Sennoside B: Primarily used as a stimulant laxative, it acts by increasing intestinal motility via hydrolysis into active rhein anthrones . In contrast, this compound’s bioactivity is linked to immunomodulation, though mechanistic details are less well-characterized .
  • Cirensenoside P: Demonstrates anti-diabetic properties in preclinical studies, attributed to its modulation of glucose metabolism enzymes . This contrasts with this compound’s reported anti-inflammatory effects.
  • Glycosylation Impact: Tools like GlycoBase highlight that the number and position of sugar moieties in this compound enhance its receptor-binding affinity compared to less-glycosylated analogs like betulinic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.